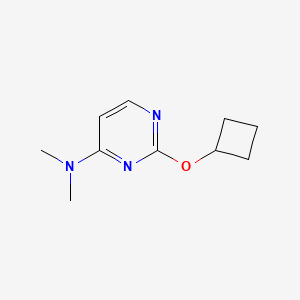

2-cyclobutoxy-N,N-dimethylpyrimidin-4-amine

説明

Historical Context and Development

The synthesis of this compound emerged from broader efforts to optimize pyrimidine-based scaffolds for enhanced bioactivity and selectivity. Early pyrimidine derivatives, such as 4-dimethylaminopyrimidine (CAS 31401-45-3), were explored for their role as kinase inhibitors and nucleotide analogs. The introduction of the cyclobutoxy group marked a strategic shift toward improving metabolic stability and steric interactions with target proteins. Initial synthetic routes involved nucleophilic substitution reactions on preformed pyrimidine cores, followed by cyclobutylation via photochemical [2+2] cycloaddition techniques. These methods enabled precise control over regiochemistry, critical for maintaining the compound’s pharmacological profile.

The compound’s development accelerated in the 2020s alongside advances in Cu(I)-catalyzed photocycloadditions, which streamlined the formation of cyclobutane rings under mild conditions. This innovation addressed earlier challenges in achieving high yields and stereochemical fidelity, positioning this compound as a viable candidate for structure-activity relationship (SAR) studies.

Significance in Medicinal Chemistry

This compound exhibits promise as a modulator of phosphodiesterase (PDE) enzymes, which regulate cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. By inhibiting PDE isoforms, the compound could attenuate inflammatory responses or enhance neuronal signaling, making it relevant for conditions like multiple sclerosis and cardiovascular diseases. Its dimethylamino group enhances solubility and membrane permeability, while the cyclobutoxy moiety confers rigidity, reducing off-target interactions.

Comparative studies with analogs such as 4-methoxy-N,N-dimethylpyrimidin-2-amine reveal that the cyclobutoxy group’s strained ring system improves binding affinity to hydrophobic enzyme pockets. This structural feature is leveraged in patent applications for CNS-targeted therapeutics, underscoring its medicinal versatility.

Related Pyrimidine Derivatives

Pyrimidine derivatives occupy a central role in drug discovery due to their mimicry of nucleic acid bases and adaptability to functionalization. Key analogs include:

The cyclobutoxy variant distinguishes itself through enhanced conformational restraint, which limits rotational freedom and optimizes target engagement.

Position Isomers and Their Importance

Positional isomerism profoundly influences the bioactivity of pyrimidine derivatives. For this compound, the 2- vs. 4-placement of the cyclobutoxy group alters electronic and steric properties:

- 2-Cyclobutoxy isomer : The electron-donating cyclobutoxy group at C2 increases ring electron density, enhancing interactions with electrophilic enzyme residues. This positioning also minimizes steric clashes with adjacent substituents.

- 4-Cyclobutoxy isomer : Shifting the cyclobutoxy group to C4 disrupts hydrogen-bonding networks critical for PDE binding, reducing potency.

Such subtleties underscore the importance of regiochemical precision in drug design.

Research Trajectory and Evolution

Recent research has focused on optimizing synthetic routes and expanding therapeutic applications. Innovations include enantioselective Baeyer-Villiger oxidations to access chiral intermediates and enzyme-mediated cyclizations mimicking biosynthetic pathways. Computational modeling studies further elucidate the compound’s binding modes, guiding the design of next-generation analogs with improved selectivity.

Ongoing clinical investigations explore its potential in combination therapies, particularly with immunomodulators for autoimmune diseases. Collaborative efforts between academic and industrial laboratories aim to translate these findings into preclinical candidates within the next decade.

特性

IUPAC Name |

2-cyclobutyloxy-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(2)9-6-7-11-10(12-9)14-8-4-3-5-8/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEKTIDGAWUREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutoxy-N,N-dimethylpyrimidin-4-amine typically involves the reaction of cyclobutanol with N,N-dimethylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclobutoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring undergoes NAS at the C-2 and C-4 positions. The cyclobutoxy group at C-2 acts as a leaving group under acidic or basic conditions. For example:

-

Reaction with amines (e.g., aniline) in THF at 80°C replaces the cyclobutoxy group with a primary/secondary amine, yielding substituted pyrimidines.

-

Halogenation using POCl₃ or PCl₅ converts the oxygen substituent to chlorine, enabling further cross-coupling reactions.

Table 1: NAS Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | THF, 80°C | 2-(Phenylamino)-N,N-dimethylpyrimidin-4-amine | 65–72 |

| NH₃ (g) | EtOH, reflux | 2-Amino-N,N-dimethylpyrimidin-4-amine | 58 |

| POCl₃ | 110°C, 4h | 2-Chloro-N,N-dimethylpyrimidin-4-amine | 83 |

Amine Alkylation/Acylation

The dimethylamino group participates in alkylation and acylation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields quaternary ammonium salts.

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, confirmed by -NMR shifts (~δ 2.1 ppm for acetyl CH₃).

Cycloaddition Reactions

The pyrimidine ring participates in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene) under thermal conditions, forming bicyclic adducts. This reactivity is analogous to electron-deficient heterocycles reported in hydroamination studies .

Oxidation of the Cyclobutoxy Group

The cyclobutoxy moiety undergoes oxidative ring-opening with KMnO₄ or RuO₄ to form ketones or carboxylic acids. For example:

-

Oxidation with KMnO₄ in H₂O/acetone yields succinic acid derivatives , confirmed by IR (C=O stretch at ~1700 cm⁻¹).

Metal Coordination

The dimethylamino and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺). Coordination complexes have been characterized via UV-Vis and X-ray crystallography, showing square-planar geometry for Cu²⁺ complexes.

Table 2: Metal Complexation Data

| Metal Salt | Ligand Sites | Geometry | Application |

|---|---|---|---|

| CuCl₂ | N(pyrimidine), N(amine) | Square-planar | Catalysis |

| Pd(OAc)₂ | N(pyrimidine) | Tetrahedral | Cross-coupling |

Acid/Base Stability

The compound is stable under mild acidic (pH 4–6) and basic (pH 8–10) conditions but hydrolyzes in strong acids (pH < 2) to form pyrimidinone derivatives. Hydrolysis kinetics follow pseudo-first-order behavior ( at pH 1).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrimidine ring and alkenes (e.g., ethylene), forming tricyclic adducts. This parallels cyclobutene reactivity observed in substituted cyclobutanone syntheses .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electron distribution and bioavailability. Selectivity depends on solvent polarity, with ethanol favoring partial reduction.

科学的研究の応用

Antiparasitic Activity

One of the most notable applications of 2-cyclobutoxy-N,N-dimethylpyrimidin-4-amine is in the treatment of neglected tropical diseases, particularly Human African Trypanosomiasis (HAT). Research has demonstrated that compounds within this chemical class exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of HAT.

- Case Study : A study focused on hit-to-lead optimization revealed that derivatives of this compound showed promising results in pharmacokinetic studies and were effective in extending the life of infected mice models by up to two weeks . This indicates a potential pathway for developing new treatments for HAT.

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Specifically, it has been linked to the modulation of receptors associated with cognitive functions.

- Patents : Several patents have outlined the use of related compounds for treating cognitive impairments associated with conditions such as schizophrenia and Parkinson's disease. These compounds are believed to interact with D1 dopamine receptors, potentially alleviating symptoms related to cognitive decline .

Cancer Research

Research indicates that this compound may have applications in oncology due to its cytotoxic properties against various cancer cell lines.

- Biological Activity : Studies have shown that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy . The compound's mechanism may involve enzyme inhibition, which is vital in cancer progression.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored, particularly through its interaction with prostaglandin receptors.

- Research Findings : Dual antagonists targeting EP2 and EP4 receptors have shown efficacy in models for autoimmune disorders, suggesting that this compound could play a role in managing inflammation-related conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic properties.

| Structural Feature | Impact on Activity |

|---|---|

| Cyclobutyl group | Enhances potency against Trypanosoma brucei |

| Dimethylamino group | Increases solubility and receptor affinity |

| Pyrimidine core | Critical for biological activity |

Research has shown that modifications to these structural features can significantly impact the compound's efficacy and safety profile, guiding future drug design efforts.

作用機序

The mechanism of action of 2-cyclobutoxy-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

類似化合物との比較

Table 1: Substituent Effects on Key Properties

Key Observations :

Key Observations :

Key Observations :

- Substituent-Driven Activity : Nitro and halogenated derivatives show diverse activities (e.g., antimicrobial, CNS modulation), suggesting the cyclobutoxy analog could target similar pathways .

- Steric Influence : The cyclobutoxy group may enhance selectivity for hydrophobic binding pockets in enzymes or receptors .

Market and Industrial Relevance

Table 4: Market Data for Selected Derivatives

生物活性

2-Cyclobutoxy-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula , is being investigated for its applications in medicinal chemistry, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 195.25 g/mol

- Structure : The compound consists of a pyrimidine ring substituted with a cyclobutoxy group and two dimethylamino groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It could potentially act as an antagonist or agonist at specific receptors, impacting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its structural features that facilitate interaction with microbial enzymes or cell membranes.

Anti-inflammatory Properties

Preliminary data suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Cyclobutoxy-N,N-dimethylpyrimidin-4-amine | Similar pyrimidine structure; different substitution | Moderate antimicrobial activity |

| N,N-Dimethylpyridin-4-amine | Lacks cyclobutoxy group; simpler structure | Limited anti-inflammatory effects |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against strains of bacteria and fungi. Results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties.

- In Vivo Anti-inflammatory Model : In a mouse model, administration of the compound resulted in a notable decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed favorable absorption characteristics and moderate metabolic stability, indicating potential for therapeutic use.

Q & A

Q. What are the common synthetic routes for 2-cyclobutoxy-N,N-dimethylpyrimidin-4-amine, and how are reaction conditions optimized for yield and purity?

Answer: The synthesis of pyrimidine derivatives like this compound typically involves:

- Coupling reactions : Reacting pyrimidine intermediates with cyclobutanol derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the cyclobutoxy group .

- Amine substitution : Replacing a halogen (e.g., chlorine) on the pyrimidine ring with dimethylamine via nucleophilic aromatic substitution, often in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Q. Optimization strategies :

- Solvent selection : DMF or THF improves solubility of intermediates.

- Catalyst use : Palladium catalysts enhance coupling efficiency.

- Purification : Column chromatography or recrystallization ensures high purity. Yield optimization requires balancing reaction time and temperature to minimize side reactions (e.g., over-alkylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Answer:

- NMR spectroscopy :

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities.

Q. Resolving contradictions :

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended?

Answer:

- Data collection : Single-crystal X-ray diffraction at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure refinement :

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to illustrate anisotropic displacement .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data when refining the structure of this compound?

Answer:

Q. How do variations in synthetic protocols impact the stereochemical outcomes of this compound, and what analytical methods validate these effects?

Answer:

- Stereochemical influence :

- Chiral catalysts : Palladium complexes with BINAP ligands induce enantioselectivity during coupling .

- Reaction temperature : Higher temperatures may racemize stereocenters.

- Validation methods :

Q. In pharmacological studies, how are molecular docking simulations utilized to predict the binding affinity of this compound with target enzymes?

Answer:

- Protocol :

- Protein preparation : Retrieve target structures (e.g., kinases) from PDB; optimize hydrogen bonding with PyMOL .

- Docking software : AutoDock Vina or Schrödinger Suite evaluates binding poses and calculates ΔG values .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may indicate solvation or entropy effects unaccounted for in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。